7-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
CAS No.:
Cat. No.: VC10006787
Molecular Formula: C19H15FN6O
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15FN6O |
|---|---|
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | 11-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
| Standard InChI | InChI=1S/C19H15FN6O/c1-11-23-19-22-10-15-17(26(19)24-11)5-7-25(18(15)27)6-4-12-9-21-16-3-2-13(20)8-14(12)16/h2-3,5,7-10,21H,4,6H2,1H3 |
| Standard InChI Key | TVVATGNLGGVMGO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CCC4=CNC5=C4C=C(C=C5)F |
Introduction
The compound 7-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-methylpyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic molecule with a unique structure that combines indole, pyrido, triazolo, and pyrimidine rings. This compound, with the CAS number 932209-01-3, has a molecular formula of C19H15FN6O and a molecular weight of 362.4 g/mol .
Biological Activity and Potential Applications
While specific biological activity data for 7-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-methylpyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one is not detailed in the available literature, compounds with similar structures often exhibit potential as kinase inhibitors or in other pharmacological applications. For instance, pyrido[2,3-d]pyrimidine derivatives have shown activity as multikinase inhibitors, affecting pathways critical for cell survival and proliferation .
Comparison with Related Compounds
Related compounds, such as 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one (CAS: 62933-31-7), have different structural features but share the 5-fluoroindole moiety. This compound has a molecular weight of 260.307 g/mol and a boiling point of 489.1°C at 760 mmHg . The structural differences between these compounds can significantly affect their biological activities and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume